molecular formula C12H8N4 B8208437 4,5-Dicyano-2-(m-tolyl)imidazole

4,5-Dicyano-2-(m-tolyl)imidazole

Cat. No.: B8208437
M. Wt: 208.22 g/mol
InChI Key: OIQBYNHKZGZUMW-UHFFFAOYSA-N
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Description

4,5-Dicyano-2-(m-tolyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with two cyano groups at the 4 and 5 positions and a m-tolyl group at the 2 position. Imidazoles are a significant class of compounds in organic chemistry due to their presence in various biologically active molecules and their utility in numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dicyano-2-(m-tolyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile in the presence of a catalyst such as nitric acid. This reaction is often conducted under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dicyano-2-(m-tolyl)imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano groups into amine groups.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Amino-substituted imidazoles.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dicyano-2-(m-tolyl)imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism by which 4,5-Dicyano-2-(m-tolyl)imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano groups and the imidazole ring play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dicyanoimidazole: Lacks the m-tolyl group, making it less hydrophobic and potentially less active in certain biological systems.

    2-Phenyl-4,5-dicyanoimidazole: Similar structure but with a phenyl group instead of a m-tolyl group, which may affect its reactivity and interactions.

Uniqueness

4,5-Dicyano-2-(m-tolyl)imidazole is unique due to the presence of both cyano groups and the m-tolyl group, which confer specific chemical properties and reactivity. The m-tolyl group increases the compound’s hydrophobicity, potentially enhancing its interactions with hydrophobic sites in biological molecules.

Properties

IUPAC Name

2-(3-methylphenyl)-1H-imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-8-3-2-4-9(5-8)12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBYNHKZGZUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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